
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is a chemical compound with the molecular formula C28H44N2O8. It is known for its applications in various fields, including organic synthesis and bioconjugation. This compound is characterized by the presence of two 2,5-dioxopyrrolidin-1-yl groups attached to an icosanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate typically involves the reaction of icosanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form icosanedioic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using an amine nucleophile would result in the formation of an amide derivative.
Hydrolysis Products: The primary products of hydrolysis are icosanedioic acid and NHS.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This property makes the compound valuable in bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl)carbonate: Similar in structure but contains a carbonate group instead of an icosanedioate backbone.
Disuccinimidyl suberate: Another NHS ester compound used for crosslinking proteins and peptides.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is unique due to its long icosanedioate backbone, which provides flexibility and stability in bioconjugation applications. This makes it particularly useful in the development of long-chain bioconjugates and drug delivery systems .
Eigenschaften
Molekularformel |
C28H44N2O8 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
bis(2,5-dioxopyrrolidin-1-yl) icosanedioate |
InChI |
InChI=1S/C28H44N2O8/c31-23-19-20-24(32)29(23)37-27(35)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-28(36)38-30-25(33)21-22-26(30)34/h1-22H2 |
InChI-Schlüssel |
NVNJWQVQPOOYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



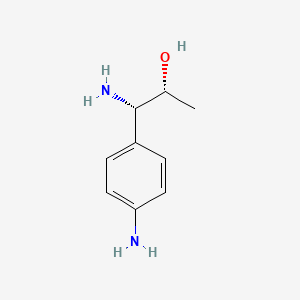
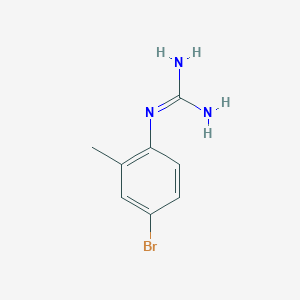

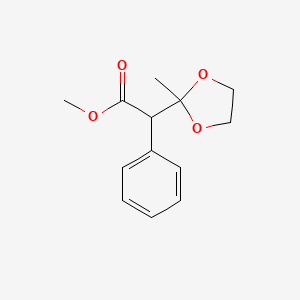
![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
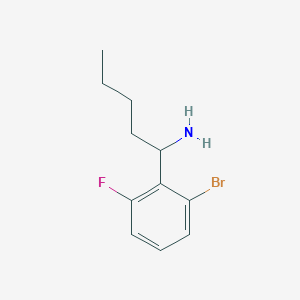
![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
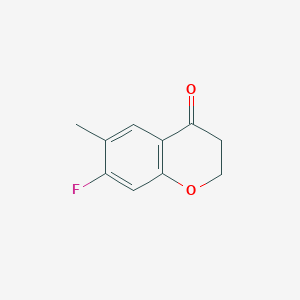
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
![(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)


